Cas no 359869-35-5 (2-chloro-6-(2R)-oxiran-2-ylpyridine)

2-chloro-6-(2R)-oxiran-2-ylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-(2R)-oxiran-2-ylpyridine
- 359869-35-5
- 2-chloro-6-[(2R)-oxiran-2-yl]pyridine
- EN300-1996583
-
- インチ: 1S/C7H6ClNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2/t6-/m0/s1
- InChIKey: IDSOPDUOZOVCAL-LURJTMIESA-N
- ほほえんだ: ClC1=CC=CC([C@@H]2CO2)=N1
計算された属性
- せいみつぶんしりょう: 155.0137915g/mol
- どういたいしつりょう: 155.0137915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 25.4Ų
2-chloro-6-(2R)-oxiran-2-ylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996583-0.05g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1996583-0.5g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-1996583-2.5g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1996583-0.1g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1996583-1.0g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1996583-10g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 10g |
$6635.0 | 2023-09-16 | ||
Enamine | EN300-1996583-10.0g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1996583-0.25g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1996583-1g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 1g |
$1543.0 | 2023-09-16 | ||
Enamine | EN300-1996583-5.0g |
2-chloro-6-[(2R)-oxiran-2-yl]pyridine |
359869-35-5 | 5g |
$4475.0 | 2023-06-03 |
2-chloro-6-(2R)-oxiran-2-ylpyridine 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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4. Caper tea
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2-chloro-6-(2R)-oxiran-2-ylpyridineに関する追加情報
Introduction to 2-Chloro-6-(2R)-Oxiran-2-ylpyridine (CAS No. 359869-35-5)
2-Chloro-6-(2R)-oxiran-2-ylpyridine (CAS No. 359869-35-5) is a versatile organic compound with significant applications in the fields of pharmaceuticals and chemical synthesis. This compound, also known as (2R)-2-(6-chloropyridin-2-yl)oxirane, has garnered considerable attention due to its unique structural features and potential for use in the development of novel therapeutic agents.
The molecular structure of 2-chloro-6-(2R)-oxiran-2-ylpyridine consists of a pyridine ring substituted with a chloro group at the 2-position and an oxirane ring at the 6-position. The presence of the oxirane ring, a three-membered cyclic ether, imparts reactivity and versatility to the molecule, making it an attractive intermediate in various synthetic pathways. The chirality at the oxirane carbon (designated as (2R)) adds another layer of complexity and utility, particularly in enantioselective synthesis.
Recent advancements in synthetic chemistry have led to the development of efficient methods for the preparation of 2-chloro-6-(2R)-oxiran-2-ylpyridine. One notable approach involves the intramolecular cyclization of a suitably functionalized pyridine derivative, followed by epoxidation to form the oxirane ring. This method has been optimized to achieve high yields and excellent stereoselectivity, making it suitable for large-scale production.
In the pharmaceutical industry, 2-chloro-6-(2R)-oxiran-2-ylpyridine has shown promise as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the preparation of certain antiviral agents and anticancer drugs. The chloro substituent on the pyridine ring can be readily functionalized through nucleophilic substitution reactions, allowing for the introduction of diverse functionalities that can modulate biological activity.
The oxirane ring in 2-chloro-6-(2R)-oxiran-2-ylpyridine is particularly reactive towards nucleophiles, making it an excellent substrate for ring-opening reactions. This reactivity has been exploited in the synthesis of complex molecules with intricate architectures. For example, recent studies have demonstrated the use of this compound in the construction of spirocyclic frameworks, which are prevalent in natural products and pharmaceuticals.
The chirality at the oxirane carbon is crucial for achieving enantioselectivity in synthetic transformations. Enantiopure forms of 2-chloro-6-(2R)-oxiran-2-ylpyridine can be obtained through asymmetric synthesis or resolution techniques. These enantiopure intermediates are essential for the preparation of chiral drugs, where one enantiomer may exhibit superior pharmacological properties compared to its mirror image.
In addition to its applications in drug discovery, 2-chloro-6-(2R)-oxiran-2-ylpyridine has also found utility in other areas of chemical research. For instance, it has been used as a building block in polymer science to create novel materials with unique properties. The combination of its reactivity and chirality makes it a valuable tool for exploring new synthetic strategies and developing innovative materials.
The safety and environmental impact of 2-chloro-6-(2R)-oxiran-2-ylpyridine are important considerations in its use and handling. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to ensure safe storage and disposal. Researchers and industrial practitioners should adhere to standard safety protocols to minimize any potential risks associated with its use.
In conclusion, 2-chloro-6-(2R)-oxiran-2-ylpyridine (CAS No. 359869-35-5) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features, reactivity, and chirality make it an invaluable intermediate in pharmaceutical synthesis and chemical research. Ongoing research continues to uncover new applications and synthetic methods, further solidifying its importance in the field.
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